molecular formula C20H21FN4O2 B2639840 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1797285-17-6

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2639840
CAS RN: 1797285-17-6
M. Wt: 368.412
InChI Key: JEWPCOYOFOIGFS-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly referred to as "compound X" in the literature.

Scientific Research Applications

  • Pharmaceutical Compositions and Therapeutic Applications : A salt derivative of a related compound was investigated for use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).

  • Antimicrobial Activities : Derivatives of the compound were evaluated for their antimicrobial activities against pathogenic bacteria and Candida species, showing effectiveness primarily against fungi (B. Mokhtari & K. Pourabdollah, 2013).

  • Catalytic Applications in Synthesis : The compound's derivatives were used in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide, demonstrating the compound's utility in organic synthesis (M. Mokhtary & Mogharab Torabi, 2017).

  • Investigation of Gauche Effect : The gauche effect of acetamido and acetoxy groups in derivatives of this compound was explored, highlighting its chemical properties (B. Bernet, U. Piantini, & A. Vasella, 1990).

  • Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to the compound , were developed as novel antiallergic compounds (Cecilia Menciu et al., 1999).

  • Structural Analysis : The structure of a related compound, OPC‐21268, was analyzed, which is crucial for understanding its pharmacological properties (M. Kido et al., 1994).

  • Antihypertensive Agents : Derivatives of the compound were synthesized and evaluated for their activity against T-type Ca(2+) channels, demonstrating potential as antihypertensive agents (S. Watanuki et al., 2012).

  • DNA and Protein Binding Studies : New derivatives were synthesized and their interactions with calf thymus DNA and BSA were studied, indicating potential biological applications (N. Raj, 2020).

  • Muscarinic Receptor Antagonists : Synthesis and evaluation of α-hydroxyamides as antagonists of M3 muscarinic receptors were conducted, highlighting the compound's potential in receptor targeting (K. Broadley et al., 2011).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-17-5-1-2-6-18(17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)4-3-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPCOYOFOIGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

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